An In-depth Technical Guide to Simiarenol: Chemical Structure and Properties
An In-depth Technical Guide to Simiarenol: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of simiarenol, a pentacyclic triterpenoid. The information is curated to support research and development efforts in natural product chemistry and drug discovery.
Chemical Structure and Identification
Simiarenol, a complex triterpenoid, has been isolated from various plant sources, including Rhododendron simiarum and Ficus aurantiacea. Its rigid pentacyclic structure is the basis for its biological activities.
| Identifier | Value | Source |
| IUPAC Name | (3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3-isopropyl-3a,5a,8,8,11b,13a-hexamethyl-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysen-9-ol | [1] |
| CAS Number | 1615-94-7 | [1] |
| Molecular Formula | C₃₀H₅₀O | [1] |
| SMILES | CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CC--INVALID-LINK--O)C)C)C)C | [2] |
| InChI Key | XVXPXUMUGATHPD-JMJRLLIOSA-N | [2] |
| Synonyms | beta-Simiarenol, Simiaren-3beta-ol, D:B-Friedo-B':A'-neogammacer-5-en-3β-ol | [1][3] |
Physicochemical Properties
The physicochemical properties of simiarenol are crucial for its handling, formulation, and pharmacokinetic profiling. The available data, including experimentally determined and predicted values, are summarized below.
| Property | Value | Type | Source |
| Molecular Weight | 426.73 g/mol | Experimental | [1] |
| Appearance | White needle crystals | Experimental | [4] |
| Melting Point | 182-184 °C | Experimental | [4] |
| Boiling Point | 494.5 ± 14.0 °C | Predicted | [] |
| Density | 1.01 ± 0.1 g/cm³ | Predicted | |
| pKa | 15.06 ± 0.70 | Predicted | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Qualitative | [6] |
Experimental Protocols
Isolation of Simiarenol from Ficus aurantiacea Leaves
The following protocol for the isolation of simiarenol is based on the methodology described by Susanti et al.[4].
1. Extraction:
- Pulverize 800 g of dried leaves of Ficus aurantiacea.
- Extract the powdered leaves with 95% ethanol to obtain the crude ethanol extract (47 g).
2. Solvent Partitioning:
- Defat the ethanol extract by extraction with n-hexane to yield a hexane-soluble fraction (10 g) and a residue.
- Partition the residue between chloroform and water (1:1 v/v).
- Separate the chloroform layer (19 g) and the aqueous layer.
- Extract the aqueous layer with n-butanol to obtain the n-butanol extract (9 g) and the final aqueous extract (9 g).
3. Chromatographic Purification:
- Subject the chloroform extract (18 g) to silica gel column chromatography (400 g silica gel, 6 cm column diameter).
- Elute the column with a chloroform-hexane solvent system (9:1 v/v).
- Collect the fractions and monitor by TLC.
- Combine the fractions containing simiarenol and concentrate to yield white crystals of the pure compound.
Spectroscopic Characterization
The structure of the isolated simiarenol was confirmed by the following spectroscopic methods[4]:
-
UV Spectroscopy: λmax at 254 nm in CHCl₃.
-
IR Spectroscopy (KBr): νmax at 3400 (-OH), 2992 (C-H), 1650 (C=C), 1555, and 1020 cm⁻¹.
-
High-Resolution EIMS: Molecular ion peak at m/z [M]⁺ 426.3864 (calculated for C₃₀H₅₀O, 426.3861).
-
¹H-NMR (300 MHz, CDCl₃) δ (ppm): 5.60 (1H, dt, J=6.0, 2.0 Hz, H-6), 3.47 (1H, t, J=3.0 Hz, H-3), 1.14 (3H, s, CH₃-24), 1.04 (3H, s, CH₃-23), 1.00 (3H, s, CH₃-28), 0.92 (3H, s, CH₃-27), 0.89 (3H, s, CH₃-26), 0.88 (3H, d, J=5.2 Hz, CH₃-30), 0.82 (3H, d, J=6.5 Hz, CH₃-29), 0.78 (3H, s, CH₃-25).
-
¹³C-NMR (300 MHz, CDCl₃) δ (ppm): The complete assignment of the 30 carbon signals was performed using HMQC and HMBC experiments and by comparison with published data.
Visualizations
Experimental Workflow for Simiarenol Isolation
Caption: Isolation workflow of simiarenol from Ficus aurantiacea.
Hypothetical Signaling Pathway for Leishmanicidal Activity
While the precise molecular targets of simiarenol in Leishmania donovani are not yet elucidated, the mechanisms of action for other structurally related triterpenoids against Leishmania species have been reported. These often involve the induction of apoptosis through mitochondrial dysfunction.[7][8][9] The following diagram illustrates a plausible, generalized signaling pathway for the leishmanicidal activity of simiarenol.
Caption: Hypothetical apoptotic pathway in Leishmania induced by simiarenol.
Biological Activity and Potential Applications
The primary reported biological activity of simiarenol is its in vitro leishmanicidal effect against the promastigotes of Leishmania donovani, the causative agent of visceral leishmaniasis.[1][10] The investigation into the precise mechanism of action is ongoing, but it is hypothesized to involve the induction of apoptosis in the parasite, a common mechanism for other bioactive triterpenoids.[7][11] The potent and selective activity of some triterpenoids against Leishmania parasites suggests that simiarenol could be a valuable lead compound for the development of new anti-leishmanial drugs.[12] Further research is warranted to explore its efficacy in in vivo models, elucidate its molecular targets, and assess its potential for synergistic combinations with existing therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. Simiarenol | C30H50O | CID 12442794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D:B-Friedo-B':A'-neogammacer-5-en-3β-ol | 1615-94-7 [chemicalbook.com]
- 4. media.neliti.com [media.neliti.com]
- 6. Simiarenol | CAS:1615-94-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Exploring the leishmanicidal potential of terpenoids: a comprehensive review on mechanisms of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesamol Induces Apoptosis-Like Cell Death in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis-like death in Leishmania donovani promastigotes induced by eugenol-rich oil of Syzygium aromaticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compound Simiarenol - Chemdiv [chemdiv.com]
- 11. Apoptosis in Leishmania species & its relevance to disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antileishmanial activity of isolated triterpenoids from Pourouma guianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
